{8-Methyl-5-oxaspiro[3.5]nonan-8-yl}methanamine
Description
{8-Methyl-5-oxaspiro[3.5]nonan-8-yl}methanamine is a spirocyclic compound featuring a unique 5-oxaspiro[3.5]nonane core with a methyl group at position 8 and a primary methanamine substituent. The spirocyclic framework introduces significant steric constraints, while the oxygen atom in the 5-membered ring enhances polarity. The primary amine group enables reactivity in salt formation or conjugation, making it a valuable intermediate in medicinal chemistry, particularly for kinase inhibitor synthesis . Its molecular formula is C₁₀H₁₉NO, with a molecular weight of 169.26 g/mol.
Properties
IUPAC Name |
(8-methyl-5-oxaspiro[3.5]nonan-8-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-9(8-11)5-6-12-10(7-9)3-2-4-10/h2-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPWMHCEQHRCPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC2(C1)CCC2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of {8-Methyl-5-oxaspiro[3.5]nonan-8-yl}methanamine typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving appropriate precursors. For instance, a precursor containing a ketone and an alcohol group can undergo intramolecular cyclization to form the spiro[3.5]nonane ring system.
Introduction of the Oxane Ring: The oxane ring can be introduced through an etherification reaction, where an alcohol group reacts with an appropriate alkyl halide under basic conditions.
Amination: The final step involves the introduction of the methanamine group through a reductive amination reaction. This can be achieved by reacting the spirocyclic ketone with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
{8-Methyl-5-oxaspiro[3.5]nonan-8-yl}methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert ketone or aldehyde groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group, where nucleophiles such as halides or alkoxides can replace the amine group.
Addition: The compound can participate in addition reactions with electrophiles, such as hydrogen halides, to form addition products.
Common reagents and conditions used in these reactions include:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Lithium aluminum hydride, sodium borohydride
- Nucleophiles: Halides, alkoxides
- Electrophiles: Hydrogen halides
Major products formed from these reactions depend on the specific reagents and conditions used, but can include oxo derivatives, alcohols, substituted amines, and addition products.
Scientific Research Applications
{8-Methyl-5-oxaspiro[3.5]nonan-8-yl}methanamine has several scientific research applications, including:
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, particularly those with spirocyclic structures. It can also serve as a ligand in coordination chemistry.
Biology: In biological research, the compound can be used to study the effects of spirocyclic structures on biological activity. It may also be used as a probe to investigate enzyme-substrate interactions.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used as a scaffold for the development of new drugs. Its unique structure may impart specific pharmacological properties.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of specialty chemicals, such as pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of {8-Methyl-5-oxaspiro[3.5]nonan-8-yl}methanamine involves its interaction with specific molecular targets and pathways. The methanamine group can form hydrogen bonds with biological macromolecules, such as proteins and nucleic acids, influencing their structure and function. The spirocyclic structure may also affect the compound’s binding affinity and specificity for its targets. Detailed studies on the molecular targets and pathways involved are necessary to fully elucidate the compound’s mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs, functional group variations, and applications of {8-Methyl-5-oxaspiro[3.5]nonan-8-yl}methanamine compared to related spirocyclic and amine-containing compounds.
Table 1: Comparative Analysis of Structural Analogs
Key Comparative Insights
Core Structure Variations: 5-Oxa vs. 5-Aza Spiro Systems: The oxygen atom in 5-oxaspiro compounds (e.g., the target molecule) increases polarity compared to nitrogen-containing azaspiro analogs (e.g., 5-methyl-5-azaspiro[3.5]nonan-8-one). Dioxaspiro Systems: {1,4-Dioxaspiro[4.4]nonan-2-yl}methanamine has two oxygen atoms, further enhancing hydrophilicity and making it more soluble in polar solvents than the target compound .
Functional Group Impact: Primary Amine: The target compound’s amine group enables facile conjugation, contrasting with the ketone in 5-methyl-5-azaspiro[3.5]nonan-8-one, which is prone to nucleophilic attacks . Sulfonate Ester: 5-Oxaspiro[3.5]nonan-8-yl methanesulfonate acts as a reactive intermediate due to its sulfonate group, a superior leaving group compared to amines .
Synthetic Utility :
- The target compound and its imidazopyridine analog () are used in kinase inhibitor synthesis, but the latter’s yield (65%) surpasses the 39% yield of the chlorinated derivative, likely due to steric or electronic factors .
- Bromophenyl-substituted azaspiro compounds () exhibit higher molecular weights (~576 g/mol), suggesting utility in heavy-atom crystallography or targeted therapies .
Biological Activity
The compound {8-Methyl-5-oxaspiro[3.5]nonan-8-yl}methanamine is a spirocyclic amine characterized by its unique molecular structure, which includes a spirocyclic framework linked to a methanamine functional group. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanism of action, interaction with biological targets, and comparative analysis with similar compounds.
Molecular Characteristics
- Molecular Formula: C₉H₁₈N₁O
- Molecular Weight: Approximately 158.25 g/mol
The spirocyclic structure is formed by connecting two rings through a single atom, specifically an oxygen atom, which is integral to its identity as an oxaspiro compound. The methanamine group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
Preparation Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Spirocyclic Core: Cyclization reaction involving appropriate precursors.
- Introduction of the Oxane Ring: Etherification reaction where an alcohol group reacts with an alkyl halide.
- Amination: Introduction of the methanamine group through reductive amination.
Table 1: Summary of Synthesis Steps
| Step | Description |
|---|---|
| 1 | Formation of the spirocyclic core via cyclization |
| 2 | Introduction of the oxane ring through etherification |
| 3 | Final amination step using reductive amination |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The methanamine group facilitates interactions through hydrogen bonding with proteins and nucleic acids, which may modulate their activity and influence metabolic pathways .
Case Studies and Research Findings
Research indicates that compounds with spirocyclic structures exhibit diverse biological activities, including:
- Antimicrobial Activity: Preliminary studies suggest potential antibacterial properties.
- Cytostatic Effects: Some spirocyclic compounds have shown cytostatic effects in cancer cell lines.
In one study, spirocyclic compounds were screened for bioactivity and demonstrated inhibition of nitric oxide production in inflammatory models, indicating potential anti-inflammatory properties .
Comparative Analysis
The uniqueness of this compound lies in its specific substitution pattern and spirocyclic structure compared to similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C₉H₁₈N₁O | Methyl group at the 8-position |
| {5-Oxaspiro[3.5]nonan-6-yl}methanamine | C₉H₁₈N₁O | Methanamine at the 6-position |
| {7-Oxaspiro[3.5]nonane} | C₉H₁₆N₁O | Different functional group positioning |
Medicinal Chemistry
This compound has potential applications as a scaffold for drug development due to its unique structure that may impart specific pharmacological properties. Its ability to interact with biological macromolecules positions it as a candidate for further exploration in therapeutic contexts.
Industrial Applications
In industrial settings, this compound can serve as an intermediate in the synthesis of specialty chemicals, including pharmaceuticals and agrochemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
